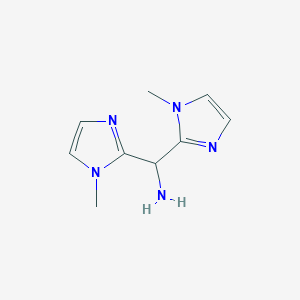

bis(1-methyl-1H-imidazol-2-yl)methanamine

Description

Significance of Imidazole-Based Ligands in Coordination Chemistry

Imidazole (B134444) is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental building block in the domain of coordination chemistry. rsc.orgresearchgate.net Imidazole and its derivatives are highly valued as ligands because their two nitrogen atoms can act as donor sites, allowing them to coordinate with a wide range of metal ions. rsc.orgresearchgate.netresearchgate.net The parent imidazole nucleus can be derivatized at the 1-, 2-, or 4-positions to create a variety of ligands with tailored electronic and steric properties. rsc.orgresearchgate.net

These ligands are adept at forming stable, discrete coordination complexes and are crucial in the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions further enables the assembly of these complexes into higher-dimensional supramolecular structures. researchgate.netresearchgate.net The versatility of imidazole-based ligands has made them excellent candidates for developing biomimetic complexes, which model the active sites of metalloenzymes, and for creating advanced crystalline materials with specific, desirable functionalities. rsc.orgresearchgate.net The electron-rich nature of the imidazole ring also allows it to bind effectively with various ions and molecules through noncovalent interactions, forming supramolecular complexes with broad medicinal and diagnostic potential. nih.gov

Overview of Methanamine Derivatives in Chemical Synthesis

Methanamine, also known as methylamine (B109427), is the simplest primary amine and serves as a foundational molecule for a vast class of organic compounds. ncert.nic.in Methanamine derivatives are compounds where one or more hydrogen atoms of the methanamine are replaced by other functional groups. ncert.nic.in These derivatives are important intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, polymers, and dyes. ncert.nic.inontosight.ai

In chemical synthesis, the amino group of methanamine derivatives provides a site for numerous chemical transformations. For example, they can undergo condensation reactions to form imines, which are characterized by a carbon-nitrogen double bond. ontosight.ai These imines can, in turn, serve as ligands for metal complexes that exhibit catalytic activities. ontosight.ai The versatility of methanamine derivatives allows them to be incorporated into more complex molecular architectures, making them valuable building blocks for constructing molecules with specific biological or material properties. ontosight.ai

Scope and Research Focus on bis(1-methyl-1H-imidazol-2-yl)methanamine

This compound, with the molecular formula C9H13N5, is a specific derivative that combines the features of both imidazole ligands and a methanamine linker. chembk.com The research on this compound and its structural analogs is primarily centered on its function as a chelating ligand in coordination chemistry. The presence of multiple nitrogen atoms—two in each imidazole ring and one in the central amine bridge—makes it a potent polydentate ligand capable of binding to a single metal center through multiple coordination sites.

The structure is analogous to related bis(imidazolyl) compounds which are known to form stable complexes with various transition metals. iucr.orgnih.gov For instance, a similar ligand, bis[(1-vinyl-1H-imidazol-2-yl)methanamine], coordinates with copper(II) in a square-planar geometry, with the amino and imidazole nitrogen atoms bonded to the metal in a trans configuration. iucr.orgnih.gov Research on bis(1-methyl-1H-imidazol-2-yl)methanone, a closely related compound where the amine bridge is replaced by a carbonyl group, also highlights its role as a versatile precursor in organometallic chemistry and its ability to form stable metal complexes studied for their catalytic properties.

Given this context, the research focus on this compound is directed towards:

Synthesis of Novel Coordination Complexes: Utilizing the compound as a ligand to synthesize new metal complexes with unique structural and electronic properties.

Catalysis: Investigating the catalytic activity of its metal complexes in various organic transformations.

Material Science: Exploring its use as a building block for creating functional metal-organic frameworks (MOFs) or other supramolecular assemblies.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1379341-87-3 |

| Molecular Formula | C9H13N5 |

| Molar Mass | 191.24 g/mol |

| Predicted Boiling Point | 419.2 ± 40.0 °C |

| Predicted Density | 1.30 ± 0.1 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

bis(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-13-5-3-11-8(13)7(10)9-12-4-6-14(9)2/h3-7H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHAWDNWYAETDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=NC=CN2C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 1 Methyl 1h Imidazol 2 Yl Methanamine and Its Analogues

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is a foundational component of the target molecule. Its synthesis and the precise placement of substituents are critical for building the desired chemical architecture. A variety of methods have been developed for imidazole synthesis, which can be broadly categorized by the number of bonds formed in the key cyclization step.

The strategic construction of the imidazole ring is often classified by the number of new bonds formed during the primary ring-forming reaction. This classification helps chemists choose the most efficient pathway based on the availability of starting materials and the desired substitution pattern. iucr.org

One-Bond Formation: These syntheses typically involve cyclizing a precursor that already contains most of the imidazole backbone. A common example is the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal, which forms the final C-N bond to close the ring. iucr.org

Two-Bond Formation: In these methods, two components are brought together to form two new bonds. For instance, a 1,2-diaminoalkane can be treated at high temperatures with an aldehyde, alcohol, or carboxylic acid in the presence of a dehydrogenating catalyst to form the imidazole ring. iucr.org Another two-bond forming strategy involves the reaction of N-substituted α-aminoketones with formamide. iucr.org

Three-Bond Formation: The most classic example of a three-bond forming synthesis is the Debus-Radziszewski imidazole synthesis. nih.gov This multicomponent reaction combines a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) (or a primary amine) to construct the imidazole ring from three separate fragments. iucr.orgnih.gov This method is highly versatile and widely used for producing C-substituted imidazoles. iucr.org

The table below summarizes some of the principal named reactions used in imidazole synthesis.

| Synthesis Method | Reactants | Bond Formation Type | Description |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Three-Bond | A versatile multicomponent reaction forming the (1,2), (3,4), and (1,5) bonds. iucr.orgnih.gov |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | Rearrangement/Cyclization | Involves the formation of a nitroxamide intermediate, which is then reduced to yield 1,2-disubstituted chloroimidazoles. nih.gov |

| Marckwald Synthesis | α-Amino ketone/aldehyde, Cyanate/Isothiocyanate | Two-Bond | Cyclization reaction that produces 2-mercaptoimidazoles, which can be further converted to other imidazole derivatives. nih.gov |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | Two-Bond | A reaction between TosMIC and an aldimine (formed in situ from an aldehyde and an amine) to regioselectively produce 1,4,5-trisubstituted imidazoles. |

This table is interactive and can be sorted by column.

Achieving specific substitution patterns (regiocontrol) on the imidazole ring is paramount for synthesizing complex molecules like bis(1-methyl-1H-imidazol-2-yl)methanamine, which requires substitution at the N-1 and C-2 positions. The choice of synthetic method directly influences the placement of substituents. documentsdelivered.com

For example, the Debus-Radziszewski synthesis and its modifications allow for the preparation of 2,4,5-trisubstituted imidazoles by varying the dicarbonyl, aldehyde, and amine components. nih.gov To achieve N-1 substitution, a primary amine is used in place of ammonia. nih.gov Synthesizing 1,4-disubstituted imidazoles can be challenging, but specific protocols have been developed that provide the desired products with complete regioselectivity. nih.gov Similarly, copper-catalyzed methods have been developed for the regioselective synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines.

Recent advances have focused on developing methodologies that offer high functional group compatibility and predictable regiochemical outcomes. documentsdelivered.com These methods are essential for incorporating the imidazole heterocycle into more complex scaffolds used in materials science and medicinal chemistry. documentsdelivered.com

Synthesis of this compound Core Scaffold

The core scaffold of the target compound consists of two 1-methyl-1H-imidazol-2-yl units linked by a central methanamine bridge. Its synthesis relies on joining pre-formed and appropriately functionalized imidazole precursors.

Condensation reactions are a cornerstone in the synthesis of bis-imidazole and related ligand structures. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water. The synthesis of the this compound scaffold can be envisioned through a multicomponent condensation reaction.

A plausible and efficient route is the reductive amination of 1-methyl-1H-imidazole-2-carbaldehyde. In this approach, two equivalents of the aldehyde would react with a primary amine, such as methylamine (B109427), in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine, which is then reduced in situ to the target secondary amine.

Alternatively, related bis-heterocyclic structures have been synthesized through the condensation of aldehydes, amines, and other components. For instance, the synthesis of various bis-imidazole derivatives has been achieved by reacting aldehydes with diamines or by using multicomponent reactions involving aldehydes and ammonium (B1175870) acetate (B1210297). globaljournals.orgrsc.org These general strategies highlight the utility of condensation chemistry in constructing bridged heterocyclic systems. sigmaaldrich.com

A key building block for the target molecule is (1-methyl-1H-imidazol-2-yl)methanamine. This compound serves as a versatile precursor, providing a pre-functionalized 1-methylimidazole (B24206) unit ready for coupling reactions. The analogous compound, (1-vinyl-1H-imidazol-2-yl)methanamine, has been explicitly used as a building block for the synthesis of more complex chelate ligands, demonstrating the utility of this synthetic strategy. iucr.orgnih.gov

The synthesis of the target scaffold could be achieved by reacting (1-methyl-1H-imidazol-2-yl)methanamine with a second, electrophilic 1-methylimidazole unit, such as 1-methyl-2-(chloromethyl)imidazole or 1-methyl-1H-imidazole-2-carbaldehyde (via reductive amination). This modular approach allows for the controlled assembly of the final molecule.

The table below lists key precursors and their properties relevant to the synthesis of the core scaffold.

| Precursor Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| (1-Methyl-1H-imidazol-2-yl)methanamine | C₅H₉N₃ | 111.15 | Provides one half of the final structure; contains the key primary amine for coupling. |

| 1-Methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | Aldehyde source for reductive amination with methylamine or with (1-Methyl-1H-imidazol-2-yl)methanamine. wikipedia.org |

| Methylamine | CH₅N | 31.06 | Provides the central nitrogen atom and its methyl group in a condensation reaction. |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | The fundamental N-methylated imidazole ring, which can be functionalized at the C2 position to create other precursors. |

This table is interactive and can be sorted by column.

Derivatization and Functionalization of this compound

Once the core scaffold of this compound is synthesized, it can be further modified to create a diverse range of analogues with tailored properties. The structure presents several sites for potential derivatization.

The most reactive site for further functionalization is the central secondary amine. This nitrogen can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides can introduce a third substituent on the central nitrogen, leading to the formation of a tertiary amine. This is a common strategy for building tripodal ligands, where three heterocyclic arms are attached to a central nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides would form an amide, altering the electronic properties and coordination potential of the central linker.

Michael Addition: The amine can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds to extend the linker chain.

Functionalization can also potentially occur on the imidazole rings themselves, although the existing substituents may influence the reactivity. Electrophilic substitution reactions such as nitration or halogenation could be explored, but conditions would need to be carefully controlled to avoid side reactions.

Furthermore, the entire this compound molecule is an excellent chelating ligand. The nitrogen atoms of the imidazole rings and the central amine can coordinate to metal ions, forming a wide array of metal complexes. iucr.org This coordination is itself a form of functionalization, imparting new catalytic, magnetic, or optical properties to the molecular system. The synthesis of related bis-imidazole derivatives has been shown to be a fruitful strategy for creating ligands for various transition metals. globaljournals.org

N-Substitution Reactions at the Amine Moiety (e.g., Prop-2-enamide Derivatives)

The secondary amine present in this compound serves as a prime site for functionalization, allowing for the introduction of a wide array of substituents. One notable modification is the formation of prop-2-enamide derivatives through N-acylation. This reaction typically involves the treatment of the parent amine with an acylating agent such as acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net

The general reaction proceeds by the nucleophilic attack of the secondary amine on the carbonyl carbon of the acryloyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to yield the corresponding N-acryloyl derivative. The choice of solvent and base is critical to ensure high yields and minimize side reactions. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed, and an organic base such as triethylamine (B128534) (TEA) is often used as an acid scavenger. nih.gov

Detailed research findings indicate that the reaction conditions can be optimized to achieve high conversion rates. The reaction is typically carried out at reduced temperatures to control its exothermicity, followed by stirring at room temperature to ensure completion.

Table 1: Representative Conditions for N-Acryloylation of Secondary Amines

Parameter Condition Reference Acylating Agent Acryloyl chloride Base Triethylamine (TEA) researchgate.net Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) researchgate.net Temperature 0 °C to room temperature mdpi.com Reaction Time 2-12 hours researchgate.net

Modifications on the Imidazole Ring (e.g., Vinyl Substitution)

The imidazole rings of this compound offer another avenue for structural modification. The introduction of vinyl groups is a significant transformation that can be achieved through several synthetic routes, including N-vinylation and C-vinylation via cross-coupling reactions.

N-Vinylation:

N-vinylation involves the attachment of a vinyl group to one of the nitrogen atoms of the imidazole ring. A common method for this transformation is the reaction of the imidazole derivative with a vinylating agent such as vinyl acetate in the presence of a suitable catalyst. Palladium-catalyzed reactions have proven to be effective for the N-vinylation of imidazoles. mdpi.com These reactions often require a ligand, a base, and an appropriate solvent to proceed efficiently.

Table 2: Typical Conditions for Palladium-Catalyzed N-Vinylation of Imidazoles

Parameter Condition Reference Vinylating Agent Vinyl acetate or vinyl bromide [8, 19] Catalyst Pd(OAc)₂ Ligand rac-BINAP Base Cs₂CO₃ Solvent Toluene or Dioxane [8, 13] Temperature Reflux

C-Vinylation (Heck Reaction):

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and it can be employed to introduce a vinyl group at a carbon atom of the imidazole ring. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halogenated imidazole precursor (e.g., an iodo-imidazole derivative) with an alkene, such as methyl acrylate, in the presence of a palladium catalyst and a base. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success of the Heck vinylation.

Table 3: General Conditions for Heck Vinylation of Halo-Imidazoles

Parameter Condition Reference Substrate Iodo- or Bromo-imidazole derivative Alkene Methyl acrylate, Styrene, etc. [3, 14] Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ nih.gov Ligand Phosphine ligands (e.g., PPh₃) nih.gov Base Triethylamine (TEA), NaHCO₃, K₂CO₃ [3, 6] Solvent DMF, Acetonitrile, Toluene [3, 6] Temperature 80-120 °C

These synthetic methodologies provide a robust toolkit for the derivatization of this compound, enabling the synthesis of a diverse range of analogues for further scientific investigation.

Coordination Chemistry of Bis 1 Methyl 1h Imidazol 2 Yl Methanamine

Ligand Design Principles and Coordination Behavior

The unique structural features of bis(1-methyl-1H-imidazol-2-yl)methanamine, specifically the presence of multiple nitrogen donor atoms and the flexibility of the methanamine bridge, govern its coordination behavior. These characteristics allow for a variety of chelation modes and the formation of stable metal complexes.

This compound and its related structures, such as bis(imidazol-2-yl) derivatives, primarily function as chelating ligands. The arrangement of the imidazole (B134444) rings and the central amine group allows the ligand to bind to a metal center in several ways. The denticity, or the number of donor atoms that bind to the central metal, can vary. For instance, analogues like 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine are known to act as multidentate ligands.

The flexibility of the ligand backbone is a key feature. For example, flexible ligands like 1,4-bis(imidazol-1-ylmethyl)benzene have been shown to form varied supramolecular architectures with metal ions nih.gov. This flexibility in this compound allows it to adopt different conformations to accommodate the geometric preferences of various metal ions.

The primary binding sites for metal ions in this compound are the nitrogen atoms of the two imidazole rings and the central amine nitrogen. The imidazole nitrogen atoms are considered the primary metal binding sites, forming stable mono- and bis-(ligand) complexes, particularly in acidic conditions rsc.org.

In a related compound, bis((1-vinyl-1H-imidazol-2-yl-κN3)methanamine-κN)copper(II), the copper atom is coordinated in a square-planar geometry by two amino and two imidazole nitrogen atoms in a trans configuration nih.goviucr.org. This demonstrates the direct involvement of both types of nitrogen atoms in the coordination sphere. The nitrogen atoms at the 3-position of each imidazole ring are oriented to coordinate with a single metal center, forming a stable chelate ring . The central amine nitrogen can also coordinate to the metal, leading to a tridentate chelation mode.

Formation of Metal Complexes with this compound

The versatile coordinating ability of this compound allows it to form stable complexes with a variety of transition metals. The stoichiometry and the resulting structure of these complexes are influenced by factors such as the metal-to-ligand ratio and the specific reaction conditions.

Bis-imidazole compounds, including analogues of this compound, readily form stable complexes with transition metal ions such as Copper(II), Nickel(II), Zinc(II), and Iron(III) .

Copper(II): Complexes of dipeptides containing bis(imidazol-2-yl)methylamine (BIMA) with Copper(II) have been studied, where the imidazole nitrogens are the primary binding sites rsc.org. In the case of bis((1-vinyl-1H-imidazol-2-yl)methanamine), a square-planar copper(II) complex is formed nih.goviucr.org.

Nickel(II): Nickel(II) forms complexes with bis-benzimidazolyl ligands, often resulting in mononuclear complexes with an octahedral geometry scispace.comniscair.res.in. For instance, a mononuclear nickel(II) complex, [Ni(L)2].(NO3)2.H2O, was synthesized using a bis-benzimidazolyl ligand scispace.comniscair.res.in. Another example is the distorted octahedral coordination of Ni(II) with two equivalents of a tridentate N3 ligand, 1-(1-methyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)methanamine researchgate.net.

Zinc(II): Zinc(II) complexes with ligands containing imidazole groups are well-documented. For example, a zinc(II) complex with a tridentate N-heterocyclic ligand, bis{(1-methyl-imidazol-2-ylmethyl)[2-(2-pyridyl)ethyl]amine-κN,N',N''}, exhibits a fac-octahedral geometry nih.gov. Zinc(II) also forms complexes with bis(N-allylbenzimidazol-2-ylmethyl) aniline, resulting in a distorted tetrahedral geometry researchgate.net.

Iron(III): Iron complexes with related ligands have also been characterized. For instance, both mono- and dinuclear iron complexes of bis(1-methylimidazol-2-yl)ketone have been synthesized and studied nih.govresearchgate.net. The reaction of bis(1-methylimidazol-2-yl)ketone with iron(III) nitrate can lead to a dinuclear complex with a Fe(III)2(μ-OH)2 core nih.govresearchgate.net.

The stoichiometry of the resulting metal complexes is highly dependent on the molar ratio of the ligand to the metal salt used in the synthesis. Both 1:1 and 2:1 ligand-to-metal ratios are commonly observed.

For example, in the formation of a copper(II) complex with (1-vinyl-1H-imidazol-2-yl)-methylamine, a 2:1 ligand-to-metal ratio was used iucr.org. Similarly, the synthesis of a mononuclear nickel(II) complex involved the reaction of the ligand with the metal salt in a 2:1 ratio scispace.comniscair.res.in. The formation of mono-ligand nickel(II), zinc(II), and palladium(II) complexes with a 1:1 metal-to-ligand stoichiometry has also been reported for related thiosemicarbazone ligands nih.gov.

| Metal Ion | Ligand | Ligand-to-Metal Ratio | Resulting Complex Type |

|---|---|---|---|

| Copper(II) | (1-vinyl-1H-imidazol-2-yl)-methylamine | 2:1 | Mononuclear |

| Nickel(II) | bis-(1-(pyridin-2-yl-methyl)-benzimidazol-2-yl-methyl)ether | 2:1 | Mononuclear |

| Nickel(II) | Thiosemicarbazone derivative | 1:1 | Mono-ligand |

| Zinc(II) | Thiosemicarbazone derivative | 1:1 | Mono-ligand |

The ability of this compound and its analogues to bridge metal centers can lead to the formation of multinuclear complexes. The speciation of the complexes—whether they are mononuclear, dinuclear, or trinuclear—depends on the ligand's structure and the reaction conditions.

Mononuclear Complexes: These are common, particularly when the ligand acts as a chelating agent to a single metal ion. Examples include the mononuclear nickel(II) complex [Ni(L)2]2+ and the zinc(II) complex [Zn(L)Cl2] scispace.comniscair.res.inresearchgate.net.

Dinuclear Complexes: Dinuclear complexes can form when the ligand bridges two metal centers. The formation of dinuclear copper(II) complexes has been observed with dipeptide derivatives of BIMA rsc.org. A dinuclear iron(III) complex, Fe(III)2(μ-OH)2(bik)44, was formed with the related ligand bis(1-methylimidazol-2-yl)ketone (bik) nih.govresearchgate.net.

Trinuclear Complexes: In some cases, trinuclear complexes can be formed. For instance, the deprotonation and coordination of amide groups in dipeptide-BIMA ligands with copper(II) can lead to the formation of a trinuclear complex, [Cu3H−6L2] rsc.org. A trinuclear nickel complex, Ni3(abb)3(H2O)3(μ-ttc)3, was prepared with 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb) mdpi.com.

| Complex Type | Metal Ion | Ligand/Analogue | Example Formula |

|---|---|---|---|

| Mononuclear | Nickel(II) | bis-(1-(pyridin-2-yl-methyl)-benzimidazol-2-yl-methyl)ether | [Ni(L)2]2+ |

| Mononuclear | Zinc(II) | bis(N-allylbenzimidazol-2-ylmethyl) aniline | [Zn(L)Cl2] |

| Dinuclear | Copper(II) | Dipeptide derivative of BIMA | [Cu2L2]4+ |

| Dinuclear | Iron(III) | bis(1-methylimidazol-2-yl)ketone (bik) | Fe(III)2(μ-OH)2(bik)44 |

| Trinuclear | Copper(II) | Dipeptide derivative of BIMA | [Cu3H−6L2] |

| Trinuclear | Nickel(II) | 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb) | [Ni3(abb)3(H2O)3(μ-ttc)]3+ |

Structural Elucidation of Metal Complexes

Coordination Geometries

The flexible nature of the bis(imidazole)methane backbone allows for the adoption of several coordination geometries around the central metal ion. These geometries are primarily dictated by the coordination number of the metal and the steric and electronic properties of the ligand and any co-ligands present.

Square-Planar Geometry: In a copper(II) complex with the closely related ligand bis(1-vinyl-1H-imidazol-2-yl)methanamine, a square-planar coordination environment is observed. In the compound Cu(C₆H₉N₃)₂₂, the copper atom is situated on a crystallographic center of inversion and is coordinated by two amino and two imidazole nitrogen atoms in a trans configuration nih.gov. This arrangement is common for d⁹ metal ions like Cu(II) where Jahn-Teller distortion can favor a square-planar geometry.

Distorted Octahedral Geometry: Nickel(II) complexes involving ligands derived from 2-((1H-imidazol-2-yl)methyleneamino)phenol exhibit a distorted octahedral geometry. In these complexes, the nickel(II) ion is hexacoordinated, with the ligand acting as a tridentate donor through an imino nitrogen, an imidazole nitrogen, and a phenolate oxygen atom nih.gov. The distortion from ideal octahedral geometry is a common feature in such complexes due to the geometric constraints imposed by the chelating ligands.

Trigonal Bipyramidal and Distorted Square-Pyramidal Geometries: Five-coordinate geometries are also prevalent. For instance, zinc(II) complexes with tridentate polybenzimidazole ligands can adopt a distorted trigonal bipyramidal geometry. In dinuclear oxalato-bridged zinc(II) complexes, each zinc(II) ion is five-coordinate, showcasing this geometry.

The following table summarizes the observed coordination geometries in complexes with this compound and its analogs.

| Metal Ion | Ligand System | Coordination Geometry |

| Cu(II) | bis(1-vinyl-1H-imidazol-2-yl)methanamine | Square-Planar |

| Ni(II) | 2-((1H-imidazol-2-yl)methyleneamino)phenol derivative | Distorted Octahedral |

| Zn(II) | bis(benzimidazol-2-yl-methyl)amine | Distorted Trigonal Bipyramidal |

Analysis of Bond Lengths and Angles in the Coordination Sphere

A detailed analysis of bond lengths and angles within the coordination sphere provides insights into the nature of the metal-ligand interactions. In the square-planar copper(II) complex mentioned earlier, the precise bond lengths and angles are determined by the interplay of electronic effects and steric hindrance from the vinyl groups.

In a different copper(II) complex, [Cu(C₁₂H₉O₂)₂(C₄H₆N₂)₂]·H₂O, where the metal is coordinated by two 2-(naphthalen-1-yl)acetate anions and two 1-methylimidazole (B24206) ligands, the Cu(II) atom also displays a square-planar coordination environment nih.gov. The bond lengths and angles in such complexes are crucial for understanding the extent of any geometric distortion.

The table below presents selected bond length and angle data for representative complexes.

| Complex | Metal-Donor | Bond Length (Å) | Donor-Metal-Donor | Bond Angle (°) |

| Cu(C₆H₉N₃)₂₂ | Cu-N(imidazole) | - | N-Cu-N | - |

| Cu-N(amine) | - | |||

| [Ni(HL)₂] unit | Ni-N(imidazole) | - | N-Ni-N | - |

| Ni-N(imino) | - | N-Ni-O | - | |

| Ni-O(phenolate) | - |

Specific bond length and angle data for this compound complexes are not sufficiently available in the provided search results to populate this table comprehensively.

Supramolecular Interactions within Crystal Structures

Hydrogen Bonding: In nickel(II) complexes with imidazolyl-based Schiff base ligands, numerous hydrogen bonds can link the individual complex molecules into a three-dimensional network nih.gov. These interactions typically involve the amine or imine protons as donors and electronegative atoms like oxygen or halide ions as acceptors.

The following table summarizes the types of supramolecular interactions observed in related crystal structures.

| Complex Type | Interaction Type | Donor | Acceptor | Distance (Å) |

| Ni(II) Schiff Base | Hydrogen Bonding | N-H | O, Cl | - |

| Cu(II) Imidazole | π–π Stacking | Imidazole Ring | Imidazole Ring | - |

Detailed parameters for supramolecular interactions in this compound complexes are not available in the search results.

Conformational Isomerism in Related Bis(imidazole) Ligands and its Influence on Complex Architecture

The flexibility of the methylene (B1212753) bridge in bis(imidazole) ligands allows for different conformations, which can significantly influence the final structure of the metal complex. The relative orientation of the two imidazole rings can be described as syn or anti. This conformational flexibility can lead to the formation of different isomers or coordination polymers.

Advanced Characterization Techniques for Bis 1 Methyl 1h Imidazol 2 Yl Methanamine and Its Complexes

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a definitive tool for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique has been instrumental in elucidating the solid-state structures of bis(1-methyl-1H-imidazol-2-yl)methanamine derivatives and their metal complexes, revealing intricate details about their molecular and supramolecular arrangements.

In metal complexes, this technique is invaluable for defining the coordination geometry around the metal center. For instance, in a copper(II) complex with a similar ligand, bis[(1-vinyl-1H-imidazol-2-yl)methanamine], the copper atom is located on a crystallographic center of inversion, and the coordination environment is square-planar, with two amino and two imidazole (B134444) nitrogen atoms bonded to the metal in a trans configuration. nih.gov The analysis also elucidates non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in the formation of supramolecular assemblies.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | V [ų] | Z |

|---|---|---|---|---|---|---|

| bis((1-methylbenzimidazol-2-yl)methyl)amine | C₁₈H₁₉N₅ | Triclinic | P-1 | a = 6.612(4) Å, b = 8.800(5) Å, c = 13.777(8) Å, α = 83.219(7)°, β = 79.329(6)°, γ = 78.744(6)° | 769.8(8) | 2 |

| Bis[(1-vinyl-1H-imidazol-2-yl)methanamine]copper(II) bis(hexafluoridophosphate) | Cu(C₆H₉N₃)₂₂ | Monoclinic | P2₁/c | a = 11.543(2) Å, b = 12.282(2) Å, c = 8.2793(14) Å, β = 96.476(15)° | 1166.3(4) | 2 |

| Bis(2-methylimidazol-1-yl)methane | C₉H₁₂N₄ | Monoclinic | C2/c | a = 12.371(2) Å, b = 8.6873(16) Å, c = 9.9175(18) Å, β = 120.599(3)° | 917.4(3) | 4 |

Spectroscopic Investigations

Spectroscopic techniques are fundamental in the characterization of this compound and its complexes, providing a wealth of information about their structure, bonding, and electronic properties in both solid and solution states.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of diamagnetic compounds in solution. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) bridge protons, and the protons of the imidazole rings. The chemical shifts of these protons can be influenced by coordination to a metal ion, providing evidence of complex formation. In the case of bis(1H-indazol-1-yl)methane, a related compound, the methylene protons appear as a singlet at 7.10 ppm in DMSO-d₆. semanticscholar.org The ¹³C NMR spectrum of this analogue shows a signal for the methylene carbon at 60.6 ppm. semanticscholar.org These techniques are also crucial for studying isomerism, such as the presence of different coordination isomers in solution.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| bis(1H-indazol-1-yl)methane semanticscholar.org | ¹H | DMSO-d₆ | 8.28 (d, 1H), 7.96 (dd, 1H), 7.74 (dt, 1H), 7.46 (ddd, 1H), 7.17 (ddd, 1H), 7.10 (s, 1H, CH₂) |

| ¹³C | DMSO-d₆ | 139.7, 134.9, 127.2, 124.5, 121.7, 121.4, 110.8, 60.6 (CH₂) |

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. In the context of this compound and its complexes, IR spectroscopy can confirm the presence of key functional groups such as the N-H group of the secondary amine and the C=N and C-N bonds within the imidazole rings.

Upon coordination to a metal ion, shifts in the vibrational frequencies of the ligand can be observed, providing insights into the coordination mode. For example, a shift in the C=N stretching frequency can indicate the involvement of the imidazole nitrogen in coordination. In the IR spectrum of a copper(II) complex of bis[(1-vinyl-1H-imidazol-2-yl)methanamine], characteristic bands are observed for the N-H stretching vibrations in the range of 3368-3205 cm⁻¹, and a very strong band at 1652 cm⁻¹ is attributed to the C=CH₂ group of the vinyl substituent. nih.gov New bands appearing in the far-IR region of metal complexes can often be assigned to metal-nitrogen stretching vibrations, directly evidencing coordination.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Bis[(1-vinyl-1H-imidazol-2-yl)methanamine]copper(II) bis(hexafluoridophosphate) nih.gov | ν(NH) | 3368, 3314, 3205 |

| ν(C=CH₂) | 1652 | |

| ν(PF₆) | 822 |

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The absorption of ultraviolet or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For this compound, absorptions in the UV region are expected, corresponding to π-π* transitions within the imidazole rings.

Upon complexation with a transition metal ion, new absorption bands may appear in the visible region. These bands, often referred to as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, are characteristic of the metal ion and its coordination environment. The position and intensity of these bands can provide valuable information about the geometry of the complex and the nature of the metal-ligand bonding. For example, the UV-Vis spectrum of a nickel(II) complex with an imidazole-containing Schiff base ligand showed absorption bands that were characteristic of a square-planar geometry. ekb.eg The study of these spectra as a function of ligand or metal concentration can also be used to investigate the stoichiometry and stability of complexes in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers (e.g., Copper(II))

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying metal complexes with unpaired electrons, such as those of copper(II) (a d⁹ ion). The technique provides detailed information about the electronic and geometric structure of the paramagnetic center and the nature of its ligand sphere. mdpi.com For copper(II) complexes of this compound, EPR spectra reveal key parameters—the g-tensor and hyperfine coupling constants (A)—that are sensitive to the coordination environment of the Cu(II) ion.

Theoretical studies combined with experimental EPR data on copper(II) complexes with various imidazole-derived ligands have shown that the local structure of the Cu²⁺ centers can be precisely determined. nih.govresearchgate.net For instance, the anisotropy of the EPR signals can indicate whether the Cu²⁺ center possesses a tetragonal or orthorhombic distortion. nih.govbohrium.com In a typical axial spectrum for a Cu(II) complex, the g-values are split into g∥ and g⊥ components. The values of these parameters, along with the parallel hyperfine coupling constant (A∥), are diagnostic of the coordination geometry. Square planar and square pyramidal geometries, common for Cu(II), usually exhibit strongly axial EPR signals. mdpi.com

The nature of the nitrogen donor atoms from the imidazole rings of this compound directly influences these EPR parameters. The spin density distribution and bonding parameters within the first coordination sphere can be analyzed based on the ligand hyperfine coupling constants. rsc.org For example, studies on similar polyimidazole ligands have demonstrated that substitution on the imidazole ring can affect the symmetry of the electric field gradient at the coordinating nitrogen atoms. nih.gov The covalency of the metal-ligand bond, a crucial aspect of the electronic structure, can also be estimated from the EPR data. redalyc.org

Interactive Table: Representative EPR Parameters for Copper(II) Complexes with Imidazole-based Ligands.

| Complex Type | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | Coordination Geometry |

|---|---|---|---|---|

| Tetragonal Cu(II) | ~2.2-2.4 | ~2.04-2.08 | 150-200 | Elongated Octahedral/Square Planar |

| Rhombic Cu(II) | g_z > g_y > g_x | - | - | Distorted Geometries |

Note: The values presented are typical ranges for Cu(II) complexes with N-donor ligands and may vary for specific complexes of this compound.

Mass Spectrometry Techniques (e.g., MALDI-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound and its metal complexes. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for analyzing coordination compounds, which are often non-volatile and thermally labile. cnr.it

ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase. This is invaluable for confirming the formation of the desired metal complex and for studying its solution-state behavior, such as the formation of adducts with solvent molecules or counter-ions. cnr.itsemanticscholar.org The resulting mass spectrum displays a series of peaks corresponding to the complex ion with different charge states, from which the molecular weight of the intact complex can be accurately determined. cnr.it High-resolution ESI-MS can provide the exact mass, confirming the elemental composition of the complex. semanticscholar.org Fragmentation analysis, induced by increasing the cone voltage, can yield information about the step-wise loss of ligands, providing insights into the stability and connectivity of the complex.

MALDI-MS is another soft ionization technique, often used for higher molecular weight compounds. In the analysis of metal complexes, it can be used to identify the molecular ion peak, although fragmentation can sometimes occur. nih.gov For instance, in the analysis of copper complexes with related ligands, MALDI spectra have shown peaks corresponding to the intact complex as well as fragments resulting from the loss of ligands or counter-ions. nih.gov

Electrochemical Studies of Metal Complexes (e.g., Redox Properties)

The electrochemical behavior of metal complexes of this compound is critical for understanding their potential applications in catalysis, sensing, and materials science. Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of these complexes. jmaterenvironsci.com

By scanning the potential of a working electrode and measuring the resulting current, CV can identify the formal reduction potentials (E½) of the metal-centered redox couples (e.g., Cu(II)/Cu(I)). cmu.edu These potentials are highly dependent on the coordination environment provided by the this compound ligand. The electron-donating nature of the two methyl-imidazole groups influences the electron density at the metal center, thereby affecting the ease of its oxidation or reduction. cmu.edu

Studies on copper complexes with various N-donor ligands have shown that the redox potential is strongly correlated with the ligand's structure. cmu.edu For instance, aliphatic amine ligands, which are more nucleophilic, tend to stabilize the Cu(II) oxidation state, resulting in more negative reduction potentials. cmu.edutsijournals.com The reversibility of the redox process, assessed by the separation between the anodic and cathodic peak potentials (ΔEp), provides information about the stability of the complex upon electron transfer. A quasi-reversible or reversible wave suggests that the coordination sphere remains largely intact during the redox event. tsijournals.comelectrochemsci.org In some cases, multiple redox processes can be observed, corresponding to sequential electron transfers or redox events involving the ligand itself. rsc.org

Interactive Table: Typical Redox Potentials for Copper Complexes with N-donor Ligands.

| Complex | Redox Couple | E½ (V vs. reference) | Solvent | Reversibility |

|---|---|---|---|---|

| [Cu(N-donor)₂]²⁺ | Cu(II)/Cu(I) | -0.2 to +0.3 | Methanol/Acetonitrile | Quasi-reversible |

Note: Potentials are highly dependent on the specific ligand, solvent, and reference electrode used. The values are illustrative for complexes with imidazole-like ligands. nih.govrsc.org

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the properties of this compound and its complexes.

DFT calculations are widely used to predict and analyze the geometric and electronic structures of coordination compounds. chemicalpapers.com By optimizing the geometry of a complex, DFT can provide accurate bond lengths and angles, which can be compared with data from X-ray crystallography. chemicalpapers.comunifesp.br This is particularly useful for predicting the structure of complexes that are difficult to crystallize.

Furthermore, DFT allows for the calculation of electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemicalpapers.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic absorption spectra of the complex. Natural Bond Orbital (NBO) analysis, another computational tool, can be used to evaluate the nature of the metal-ligand bonds, quantifying their covalent character. chemicalpapers.com DFT calculations have also been successfully applied to predict and interpret spectroscopic parameters, including the g-tensors in EPR spectroscopy, providing a direct link between the calculated electronic structure and experimental observations. mdpi.com

These theoretical investigations can also elucidate the role of non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the supramolecular structure of these complexes in the solid state. chemicalpapers.com By analyzing the electron density distribution and molecular orbitals, researchers can gain a fundamental understanding of how the electronic properties of the ligand are transmitted to the metal center, which is key to designing new complexes with desired properties. acs.org

Catalytic Applications of Bis 1 Methyl 1h Imidazol 2 Yl Methanamine Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the ligand-metal complex and the reactants are in the same phase, which often allows for high catalytic activity and selectivity under mild reaction conditions. Complexes of bis(1-methyl-1H-imidazol-2-yl)methanamine with various transition metals have been investigated in several key reaction types.

Hydrolysis Reactions Catalyzed by Copper(II) Complexes

Copper(II) complexes of nitrogen-containing ligands have been extensively studied as catalysts for the hydrolysis of phosphate esters, which are highly stable organic compounds. This has significant implications for environmental remediation and the development of artificial nucleases. While direct studies on this compound are not extensively documented in the provided search results, research on structurally similar ligands provides valuable insights.

For instance, a copper(II) complex with a related ligand, bis[(1-vinyl-1H-imidazol-2-yl)methanamine], has been synthesized and characterized. The coordination environment of the copper atom in this complex is square-planar, with two amino and two imidazole (B134444) nitrogen atoms bonded to the metal in a trans configuration nih.gov. The vinyl groups on this ligand facilitate its use in creating heterogeneous catalysts, as will be discussed later. The catalytic activity of such copper(II) complexes with multidentate N-donor ligands has been noted for the hydrolysis of phosphate esters like bis(p-nitrophenyl)phosphate nih.gov. The mechanism of hydrolysis often involves the coordination of the phosphate ester to the copper(II) center, followed by nucleophilic attack of a coordinated water or hydroxide molecule.

| Complex Feature | Observation | Reference |

| Ligand | bis[(1-vinyl-1H-imidazol-2-yl)methanamine] | nih.gov |

| Metal Center | Copper(II) | nih.gov |

| Coordination Geometry | Square-planar | nih.gov |

| Application | Catalyst for hydrolysis of bis(p-nitrophenyl)phosphate | nih.gov |

Functional Models for Dioxygenase Enzymes (e.g., Catechol Dioxygenases) and Oxidation Reactions

Dioxygenase enzymes play a crucial role in biological processes by catalyzing the incorporation of both atoms of molecular oxygen into a substrate. Catechol dioxygenases, which are involved in the degradation of aromatic compounds, are a prominent example. The development of synthetic complexes that mimic the function of these enzymes is of great interest for understanding their mechanism and for potential applications in organic synthesis and bioremediation.

Iron(III) complexes are particularly relevant in this context. A study on a system consisting of an iron(III) salt and a ligand structurally related to this compound, namely bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia), has demonstrated highly reactive functional models for catechol 1,2-dioxygenase rsc.org. This system reacts with various catechols, leading to the insertion of dioxygen. In the case of 3,5-di-tert-butylcatechol, the system shows efficient catalytic activity rsc.org. The study of such model complexes helps to elucidate the mechanism of dioxygen activation and substrate oxidation at non-heme iron centers. The ligand's structure plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing its reactivity.

Asymmetric Catalysis with Stereogenic Metal Centers

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a cornerstone of modern organic chemistry. A fascinating area within this field is the use of metal complexes where the chirality originates from the arrangement of ligands around the metal center, creating a stereogenic metal center. The synthesis of such complexes often relies on the use of chiral ligands that can control the stereochemistry at the metal.

While specific examples of this compound in creating stereogenic metal centers for asymmetric catalysis are not detailed in the provided search results, the principles are well-established for related ligand systems. For instance, nonheme Fe(II) coordination complexes with linear tetradentate bis(pyridylmethyl)diamine and analogous bis(quinolyl)diamine and bis(benzimidazolylmethyl)diamine ligands with chiral backbones have emerged as powerful catalysts for asymmetric C-H and C=C oxygenations nih.govacs.org. In these systems, the chiral ligand backbone dictates the metal-centered stereochemistry, which in turn is responsible for the asymmetric induction in the catalytic reaction. The cis-α and cis-β coordination isomers of octahedral complexes with linear tetradentate ligands can feature a stereogenic metal center nih.govacs.org. The development of chiral variants of this compound could therefore open avenues for its application in asymmetric catalysis.

Exploration in Other Redox-Mediated Catalytic Transformations (e.g., Hydrogen Evolution Reaction)

The production of hydrogen through the hydrogen evolution reaction (HER) is a key technology for a sustainable energy future. Molecular complexes, particularly those of earth-abundant metals like cobalt, are being actively investigated as electrocatalysts for this reaction.

A cobalt complex featuring a ligand closely related to the subject of this article, Co(HBMIMPh2)22 where HBMIMPh2 is bis(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)methane, has been studied for its electrocatalytic HER performance in DMF nih.gov. This complex was found to be an active HER electrocatalyst in the presence of a proton donor. Its performance was benchmarked against other known molecular cobalt HER electrocatalysts, showing competitive H2 evolution and favorable overpotential nih.gov. The study highlighted that the molecular design of the complex influences the features of the deposit formed on the electrode during electrolysis, which also contributes to the observed activity nih.gov. This research demonstrates the potential of bis(imidazol-2-yl)methane type ligands in designing effective molecular catalysts for important redox reactions like the HER.

| Catalyst | Performance Metric | Value | Conditions | Reference |

| Co(HBMIMPh2)22 | Overpotential | Competitive with benchmarks | Bulk electrolysis in DMF | nih.gov |

| Co(HBMIMPh2)22 | Faradaic Efficiency | High during CCE | Bulk electrolysis in DMF | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A common approach is to immobilize a homogeneous catalyst onto a solid support, which offers advantages such as easy separation of the catalyst from the product stream and potential for catalyst recycling.

Immobilization Techniques for Ligand-Metal Complexes (e.g., Co-polymerization)

The immobilization of catalytically active metal complexes of this compound and its derivatives is a promising strategy to bridge the gap between homogeneous and heterogeneous catalysis. A successful example of this approach involves a related ligand, tris[(1-vinylimidazole-2-yl)methyl]amine, which is synthesized from a building block of (1-vinyl-1H-imidazol-2-yl)methanamine nih.gov.

Zinc(II) and copper(II) complexes of this vinyl-functionalized ligand have been immobilized by co-polymerization with ethylene glycol dimethacrylate. The resulting supported complexes were found to be efficient heterogeneous catalysts for the hydrolysis of bis(p-nitrophenyl)phosphate nih.gov. This demonstrates that the introduction of polymerizable groups onto the ligand framework is an effective method for creating robust and recyclable catalysts. This technique allows for the catalytic activity of the molecular complex to be retained in a solid-phase system, enhancing its practical applicability.

| Immobilization Method | Support Material | Application | Reference |

| Co-polymerization | Ethylene glycol dimethacrylate | Heterogeneous catalysis of bis(p-nitrophenyl)phosphate hydrolysis | nih.gov |

Performance and Recyclability in Heterogeneous Catalytic Systems

Metal complexes of this compound and related bis(imidazolyl)methane ligands have been investigated for their potential in heterogeneous catalysis. Immobilization of these complexes onto solid supports, such as polymers, offers the advantages of easy catalyst separation and potential for recycling, which are crucial for sustainable chemical processes.

The performance of these heterogeneous catalysts is often evaluated based on their activity, selectivity, and stability over multiple reaction cycles. While specific data for this compound is limited, studies on analogous systems provide insight into their potential. For instance, a copper(II) complex of a related ligand, tris[(1-vinylimidazole-2-yl)methyl]amine, was immobilized by co-polymerization with ethylene glycol dimethacrylate. The resulting supported complex was found to be an efficient heterogeneous catalyst for the hydrolysis of bis(p-nitrophenyl)phosphate journalajocs.com. This demonstrates the feasibility of incorporating such ligands into polymeric matrices to create solid catalysts.

The recyclability of polymer-supported catalysts is a key feature of heterogeneous systems. Generally, after a reaction, the solid catalyst can be recovered by simple filtration or centrifugation and reused in subsequent batches nih.gov. The efficiency of recycling depends on the stability of the catalyst under the reaction conditions and the strength of the linkage between the metal complex and the support. In many cases, polymer-supported catalysts can be reused multiple times without a significant loss of activity semanticscholar.orgresearcher.life.

The table below summarizes the catalytic performance and recyclability of a representative immobilized bis(imidazolyl)methane metal complex, illustrating the potential of such systems.

Table 1: Performance and Recyclability of an Immobilized Bis(imidazolyl)methane Analogous Catalyst

| Catalyst System | Reaction | Substrate | Product | Conversion/Yield | Recyclability | Reference |

|---|

Role as Colorimetric Indicators for Metal Ions

This compound and its derivatives are promising candidates for the development of colorimetric sensors for the detection of metal ions. The nitrogen atoms in the imidazole rings and the central amine group can act as binding sites for metal ions, leading to the formation of colored complexes. This change in color upon complexation can be observed by the naked eye or quantified using spectrophotometry, forming the basis of a colorimetric sensor mdpi.comkyushu-u.ac.jp.

The selectivity of a colorimetric sensor is a critical parameter, and it is determined by the specific interactions between the ligand and the metal ion. Imidazole-based ligands have shown selectivity towards various transition metal ions, including copper(II) and iron(III) journalajocs.com. The formation of a complex with a specific metal ion can induce a significant shift in the absorption spectrum of the ligand, resulting in a distinct color change.

While specific studies on the colorimetric sensing properties of this compound are not widely available, research on related bis(benzimidazole) and other imidazole-containing compounds demonstrates their potential in this application mdpi.com. For example, the synthesis of various transition metal complexes with ligands containing imidazole moieties has been reported, and their spectroscopic properties have been studied journalajocs.com. These studies lay the groundwork for the development of new colorimetric sensors based on the target compound.

The table below provides hypothetical data based on the observed behavior of similar imidazole-based colorimetric sensors to illustrate the potential of this compound in this application.

Table 2: Potential Colorimetric Response of this compound to Various Metal Ions

| Metal Ion | Initial Solution Color | Final Solution Color | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|---|

| None | Colorless | Colorless | - |

| Cu(II) | Colorless | Blue | ~600-650 nm |

| Fe(III) | Colorless | Yellow-Brown | ~400-450 nm |

| Ni(II) | Colorless | Green | ~580-620 nm |

| Co(II) | Colorless | Pink | ~500-530 nm |

Emerging Research Directions and Future Perspectives

Exploration of Novel Metal Ions and Oxidation States in Coordination Chemistry

The coordination chemistry of analogous bis(imidazol-2-yl) ligands has been predominantly focused on divalent first-row transition metals such as copper(II), nickel(II), and zinc(II). rsc.orgpsu.edu These studies have established that the imidazole (B134444) nitrogen atoms are primary binding sites, forming stable chelate complexes. rsc.org For bis(1-methyl-1H-imidazol-2-yl)methanamine, a primary area of future research will involve expanding the scope of coordinated metal ions.

Future research endeavors are anticipated in the following areas:

Diverse Transition Metals: Systematic studies with a broader range of transition metals, including those from the second and third rows (e.g., Ru, Rh, Pd, Re, Os, Ir, Pt), are a logical next step. These metals offer different coordination geometries, redox properties, and catalytic activities.

Lanthanides and Actinides: The exploration of complexes with f-block elements could lead to novel materials with unique magnetic and luminescent properties.

Uncommon Oxidation States: Investigating the ability of the ligand to stabilize metal ions in less common oxidation states (e.g., Cu(I), Ni(III), Mn(III)) could unlock new reactivity patterns and catalytic applications. The electronic properties imparted by the N-methyl groups could play a crucial role in stabilizing such species.

Studies on the parent ligand, bis(imidazol-2-yl)methylamine (BIMA), have shown it forms stable mono- and bis-ligand complexes with Cu(II), Ni(II), and Zn(II) in acidic conditions. psu.edu In some cases, dinuclear and even trinuclear copper(II) complexes featuring bridging imidazolato groups have been identified. rsc.orgcnr.it The N-methylation in this compound prevents the deprotonation that forms these imidazolato bridges, thus favoring the formation of discrete mononuclear or potentially different polynuclear structures.

Table 1: Coordination Complexes of an Analogous Ligand, Bis(imidazol-2-yl)methylamine (BIMA)

| Metal Ion | Complex Species Identified | Coordination Details | Reference |

| Cu(II) | [CuHL]³⁺, [CuH₂L₂]⁴⁺ | Coordination via two imidazole nitrogens. | psu.edu |

| [Cu₂L₂]⁴⁺ | Dinuclear complex. | rsc.org | |

| [Cu₃H₋₆L₂] | Trinuclear complex with imidazolato bridges. | rsc.orgcnr.it | |

| Ni(II) | [NiHL]³⁺, [NiH₂L₂]⁴⁺ | Formation of mono- and bis-ligand complexes. | psu.edu |

| Zn(II) | [ZnHL]³⁺, [ZnH₂L₂]⁴⁺ | Coordination via imidazole nitrogen donors. | psu.edu |

This table summarizes findings for the parent, non-methylated ligand to illustrate the foundational coordination behavior of this ligand class.

Development of Advanced Functional Materials Based on Coordination Polymers

Coordination polymers (CPs) are crystalline materials formed by the self-assembly of metal ions and organic ligands. The flexible nature and versatile binding modes of bis-imidazole ligands make them excellent candidates for constructing CPs with diverse structures and functions. mdpi.comosti.gov The introduction of N-methyl groups in this compound offers a tool to fine-tune the resulting framework's topology and properties.

Future research is expected to leverage this ligand for the synthesis of CPs with applications in:

Gas Storage and Separation: By combining the ligand with appropriate metal nodes and ancillary ligands, porous frameworks could be designed for the selective adsorption of gases like CO₂ or H₂.

Catalysis: CPs can serve as heterogeneous catalysts. Frameworks built from catalytically active metal centers and the title ligand could be explored for various organic transformations.

Luminescence and Sensing: CPs incorporating lanthanide ions or d¹⁰ metals like Zn(II) and Cd(II) are known to exhibit luminescence. mdpi.com Such materials could be developed as chemical sensors where the emission properties change upon interaction with specific analytes.

The structural diversity of CPs can be influenced by the flexibility of the ligand and the coordination geometry of the metal ion. osti.gov For instance, related flexible bis-imidazole ligands have been used to create 1D chains, 2D layered networks, and complex 3D supramolecular frameworks. mdpi.comresearchgate.net

Rational Design of Ligand Derivatives for Tunable Electronic and Steric Properties

The compound this compound itself represents a first-level derivatization of the simpler bis(imidazol-2-yl)methane scaffold. The rational design of new derivatives is a key strategy to precisely control the properties of the resulting metal complexes. csic.es This involves synthetic modifications to the ligand backbone to modulate its electronic and steric characteristics.

Potential strategies for designing derivatives include:

Varying N-Substituents: The methyl groups on the imidazole nitrogens could be replaced with larger alkyl (ethyl, isopropyl) or aryl groups to systematically increase steric bulk around the metal center. This can influence coordination number, geometry, and the accessibility of the metal for catalytic reactions.

Modifying the Methylene (B1212753) Bridge: The central amine of the methanamine linker could be functionalized. For example, alkylation or arylation could introduce new donor groups or steric hindrance.

Substitution on the Imidazole Ring: Introducing electron-donating or electron-withdrawing groups at the C4 or C5 positions of the imidazole rings would directly alter the ligand's electronic properties and, consequently, the redox potential and stability of the metal complexes. nih.gov

These modifications allow for the creation of a family of ligands with tailored properties, essential for applications ranging from bioinorganic modeling to catalysis. csic.esmdpi.com

Integration with Supramolecular Assemblies for Enhanced Functionality

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a critical role in organizing coordination complexes into higher-order supramolecular assemblies. mdpi.comresearchgate.net These interactions can link individual complex units or 1D/2D coordination polymers into robust 3D networks, enhancing the material's stability and function. mdpi.com

For complexes of this compound, the methanamine linker provides a potential hydrogen bond donor site. Although the imidazole rings lack the N-H protons found in the parent ligands, they can still participate in π-π stacking interactions. Future work could focus on designing systems where these non-covalent forces are exploited to:

Construct Multi-dimensional Frameworks: Using ancillary ligands with complementary hydrogen bonding sites (e.g., carboxylates) can guide the assembly of lower-dimensional CPs into 3D supramolecular structures. mdpi.com

Develop Host-Guest Systems: The voids within supramolecular assemblies can be engineered to encapsulate guest molecules, leading to applications in molecular recognition, storage, or separation.

Create Stimuli-Responsive Materials: Assemblies held together by weaker, non-covalent bonds may exhibit dynamic behavior, changing their structure or properties in response to external stimuli such as temperature, light, or the presence of a chemical guest.

The self-assembly of metal complexes into intricate architectures is a cornerstone of supramolecular chemistry. rsc.org By carefully selecting metal ions and ancillary ligands, complexes of this compound can serve as programmable building blocks for the bottom-up construction of advanced functional materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing bis(1-methyl-1H-imidazol-2-yl)methanamine derivatives?

The synthesis of bis(imidazolyl)methanamine derivatives typically involves nitrone cycloaddition reactions catalyzed by Ce(IV)-pyridyl-bis(oxazoline) complexes. Key parameters include:

- Catalyst loading : 5–10 mol% .

- Temperature : 0°C under inert atmosphere (N₂) to minimize side reactions .

- Solvent : Ethyl acetate (EtOAc) at 0.1 M concentration .

- Reaction time : 17–36 hours, depending on substituent steric effects .

Purification is achieved via flash column chromatography (SiO₂, 50% EtOAc/hexanes) with yields ranging from 72% to 99% .

Q. How is this compound characterized using spectroscopic methods?

Comprehensive characterization involves:

- ¹H/¹³C-NMR : Assignments of imidazole protons (δ 7.0–7.5 ppm) and methyl groups (δ 3.9–4.0 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₂H₂₃N₃O₂: 362.1868; observed: 362.1865) .

- IR spectroscopy : Identification of carbonyl (C=O, ~1668 cm⁻¹) and amine (N–H, ~3062 cm⁻¹) stretches .

- HPLC : Enantiomeric excess determination using chiral columns (e.g., Chiralcel AD-H) .

Advanced Research Questions

Q. How does this compound coordinate with metal ions in catalytic systems?

The ligand acts as a tridentate N-donor, forming square-pyramidal complexes with Cu(II) or Ru(II). Structural studies reveal:

- Coordination geometry : Cu(II) displaces 0.24–0.31 Å from the basal plane (Cl⁻/N donors), influencing redox activity .

- Electronic effects : Electron-withdrawing substituents on imidazole rings modulate metal-ligand bond strengths and catalytic turnover .

- Comparative analysis : Similar ligands like [bis(2-methylimidazolyl)methyl]amine show distinct distortion parameters (δ = 0.16–0.31 Å), affecting catalytic selectivity .

Q. How can researchers resolve contradictions in catalytic activity data for metal complexes of this ligand?

Contradictions often arise from:

- Solvent effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, altering reaction pathways .

- Counterion influence : Chloride vs. nitrate ligands in Cu(II) complexes shift redox potentials by 50–100 mV .

- Structural validation : Cross-reference X-ray crystallography data (e.g., bond lengths, angles) with kinetic studies to identify outliers .

Q. What is the cytotoxic mechanism of Pt(II) complexes incorporating bis(imidazolyl)methanamine ligands?

Pt(II) complexes with this ligand exhibit IC₅₀ values 2–5× lower than cisplatin in human carcinoma cell lines. Mechanisms include:

Q. How can tautomerism of bis(imidazolyl)methanamine derivatives impact experimental design?

Tautomeric equilibria (1H ↔ 3H imidazole) influence:

- Reactivity : Keto-enol tautomerism affects nucleophilicity in alkylation reactions .

- Spectroscopic interpretation : Variable temperature NMR (-40°C to 25°C) resolves tautomeric populations .

- Coordination preferences : 1H-tautomers favor N1 coordination, while 3H-tautomers bind via N3 .

Q. What methodological approaches assess enantioselectivity in asymmetric catalysis using this ligand?

- Chiral HPLC : Quantify enantiomeric ratios (e.r.) using columns like Chiralcel AD-H .

- Circular dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm absolute configuration .

- Kinetic resolution : Compare rate constants (kᵣ/S vs. kᵣ/R) in asymmetric cycloadditions .

Q. How do structural modifications of bis(imidazolyl)methanamine affect biological activity?

- Methyl substitution : 5,6-Dimethyl analogs (CAS 89219-03-4) show 3× higher antimicrobial activity due to enhanced membrane permeability .

- Thioether derivatives : 2-[(1-Methylimidazol-2-yl)thio]ethanamine (CAS 142313-55-1) exhibits dual antioxidant and cytotoxic effects via thioredoxin reductase inhibition .

- Pt(II) complexes : N-Methylation reduces nephrotoxicity while maintaining antitumor efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.